molecular formula C11H20Cl3N3O B116297 C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE CAS No. 141815-43-2

C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE

Cat. No.: B116297
CAS No.: 141815-43-2
M. Wt: 207.27 g/mol
InChI Key: GIOOMKNYJHSZRZ-UHFFFAOYSA-N
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Description

C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is an organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring substituted with a pyridine moiety, making it a versatile scaffold in medicinal chemistry and drug design. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(4-PYRIDIN-3-YLMETHYL-MORPHOLIN-2-YL)-METHYLAMINE TRIHYDROCHLORIDE is unique due to its specific combination of a morpholine ring and a pyridine moiety, which provides a versatile scaffold for various chemical modifications and biological applications. Its ability to inhibit protein kinases and collagen synthesis makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-6-11-9-14(4-5-15-11)8-10-2-1-3-13-7-10/h1-3,7,11H,4-6,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOOMKNYJHSZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585726
Record name 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141815-43-2
Record name 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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